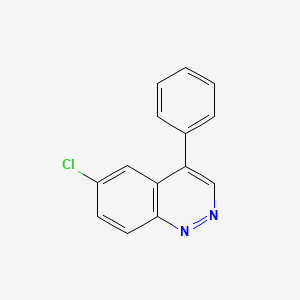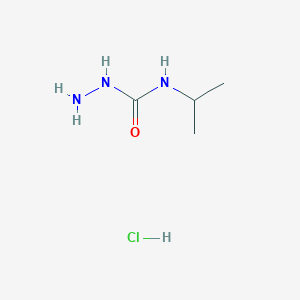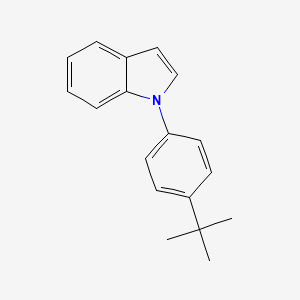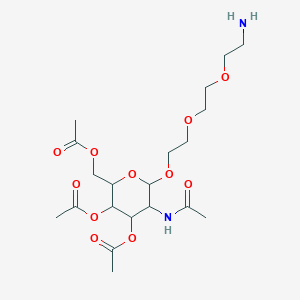
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the tetrahydro-2h-pyran core, followed by the introduction of the acetamido and acetoxymethyl groups. The aminoethoxy groups are then added through a series of etherification reactions. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It may find use in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s multiple functional groups allow for diverse modes of action, potentially affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate include other tetrahydro-2h-pyran derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivities and applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C20H34N2O11 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H34N2O11/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21/h16-20H,5-11,21H2,1-4H3,(H,22,23) |
Clave InChI |
LRNPJVCNIUAKHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
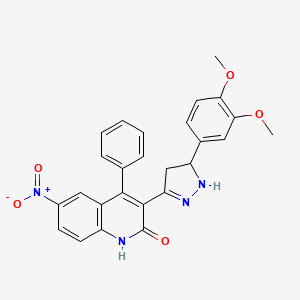
![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
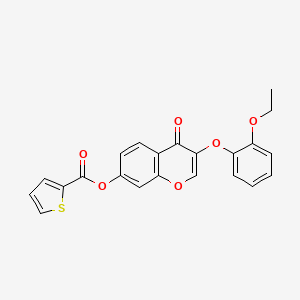
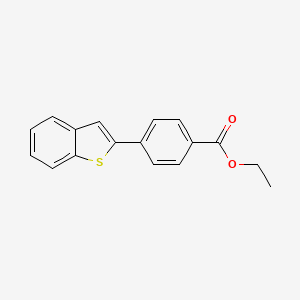
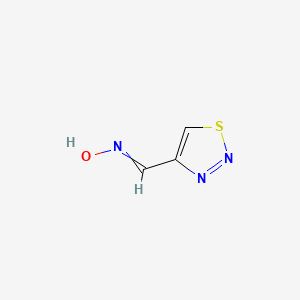
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
